Vellosimine
Overview
Description
Vellosimine is an indole alkaloid that belongs to the sarpagine group of alkaloids. It is characterized by a polycyclic structure with an indole ring fused to an azabicyclo[3.3.1]nonane core. This compound is of significant interest due to its biological activities and its role as a precursor in the biosynthesis of more complex alkaloids.
Mechanism of Action
Target of Action
Vellosimine, also known as (+)-Vellosimine, is an indole alkaloid It’s known that indole alkaloids often interact with various proteins and enzymes in the body, affecting cellular functions and processes .
Mode of Action
As an indole alkaloid, it likely interacts with its targets by binding to them, thereby altering their function . This can lead to changes in cellular processes and pathways.
Biochemical Pathways
This compound is part of the sarpagine group of indole alkaloids . The biosynthetic pathway leading from strictosidine to the antiarrhythmic monoterpenoid indole alkaloid ajmaline involves the conversion of the sarpagan structure (16-epi-vellosimine) to the ajmalan system (vinorine) by vinorine synthase . This suggests that this compound may play a role in the biosynthesis of other indole alkaloids.
Pharmacokinetics
Like other indole alkaloids, it’s likely that this compound is absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
This compound has been found to possess modest anticancer activity . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit the growth or proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . .
Biochemical Analysis
Biochemical Properties
Vellosimine interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a substrate for the enzyme this compound dehydrogenase . This enzyme catalyzes the conversion of 10-deoxysarpagine and NADP+ into this compound, NADPH, and H+ .
Cellular Effects
It has been suggested that this compound and its derivative Na-methyl this compound possess modest anticancer activity . This indicates that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound is involved in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid ajmaline . The enzyme this compound dehydrogenase plays a crucial role in this process .
Metabolic Pathways
This compound is involved in the biosynthesis of the monoterpenoid indole alkaloid ajmaline . The enzyme this compound dehydrogenase plays a key role in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vellosimine can be synthesized through various synthetic routes. One common method involves the use of a Mannich-type cyclization to construct the indole-fused azabicyclo[3.3.1]nonane core. This process typically involves the reaction of an indole derivative with an aldehyde and an amine under acidic conditions . Another approach involves the Bischler-Napieralski reaction followed by a homo-Mannich sequence to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods for its production. These methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Vellosimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form aldehyde derivatives, which can further react to form cyano-compounds .
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of this compound to form aldehyde derivatives.
Reduction: Sodium borohydride is often used for the reduction of this compound derivatives to form alcohols.
Substitution: Phenylhydrazines are used in Fischer indole synthesis to introduce different substitution patterns on the indole ring.
Major Products: The major products formed from these reactions include various substituted indole derivatives, aldehydes, and cyano-compounds .
Scientific Research Applications
Vellosimine has several scientific research applications across various fields:
Comparison with Similar Compounds
Vellosimine is unique among indole alkaloids due to its specific structure and biological activities. Similar compounds include:
N-methylthis compound: A derivative of this compound with a methyl group attached to the nitrogen atom.
10-methoxythis compound: A derivative with a methoxy group attached to the indole ring.
Geissolosimine: A bisindole alkaloid synthesized from this compound and geissoschizoline.
These compounds share similar structural features but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound in terms of its chemical properties and applications .
Properties
IUPAC Name |
(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHASSCPGKAMILD-VICVVEARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318281 | |
Record name | Vellosimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6874-98-2 | |
Record name | Vellosimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6874-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vellosimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vellosimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELLOSIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04956U0JGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Vellosimine?
A1: this compound has a molecular formula of C21H22N2O3 and a molecular weight of 350.4 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers often use techniques like UV, IR, MS, 1H NMR, and 13C NMR to characterize this compound. [, , , , ]
Q3: What is the significance of this compound in alkaloid biosynthesis?
A3: this compound plays a crucial role as a biosynthetic precursor for other alkaloids. It's a key intermediate in the biosynthesis of ajmaline, a compound with antiarrhythmic properties. [, , , ]
Q4: Which enzymes are involved in this compound biosynthesis?
A4: Polyneuridine aldehyde esterase (PNAE) is a key enzyme in this compound biosynthesis. It catalyzes the conversion of polyneuridine aldehyde to epi-vellosimine, the immediate precursor of this compound. [, , ]
Q5: What is known about the structure and function of PNAE?
A5: PNAE belongs to the α/β hydrolase superfamily and displays high substrate specificity. Studies using site-directed mutagenesis have identified its catalytic triad. [, ]
Q6: Have there been successful total syntheses of this compound?
A6: Yes, several total syntheses of this compound have been achieved. These syntheses often start from D-(+)-tryptophan methyl ester and employ reactions like the asymmetric Pictet-Spengler reaction and stereocontrolled Dieckmann cyclization. [, , , , , ]
Q7: What are some key reactions utilized in the synthesis of this compound?
A7: Common reactions include the [5+2] cycloaddition, ring enlargement reactions, and SmI2-mediated reductive cyclization. Palladium-catalyzed cross-coupling reactions are also employed for introducing specific functional groups. [, , , ]
Q8: What are the challenges associated with this compound synthesis?
A8: The presence of a rigid cage-like structure in this compound presents challenges for stereoselective synthesis. Additionally, the molecule contains multiple reactive functional groups, requiring careful consideration of protecting group strategies. [, , ]
Q9: In which plant species has this compound been found?
A9: this compound has been isolated from several Rauvolfia species, including Rauvolfia verticillata, Rauvolfia salicifolia, and Rauvolfia yunnanensis. It's also found in other plant genera such as Geissospermum (Geissospermum vellosii). [, , , , , ]
Q10: What other alkaloids are commonly found alongside this compound?
A10: this compound is often found alongside other indole alkaloids, including ajmaline, reserpine, serpentine, yohimbine, ajmalicine, and sarpagine. [, , ]
Q11: What are the known pharmacological activities of this compound?
A11: While research on this compound's specific pharmacological activities is ongoing, one study indicated its potential antimycobacterial properties against an isoniazid-resistant strain of Mycobacterium tuberculosis. []
Q12: What are the potential future directions for this compound research?
A12: Future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.